4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16740106
InChI: InChI=1S/C19H18ClFN2O3S/c20-17-11-14(3-7-18(17)21)19-8-4-15(26-19)12-23-10-9-13-1-5-16(6-2-13)27(22,24)25/h1-8,11,23H,9-10,12H2,(H2,22,24,25)
SMILES:
Molecular Formula: C19H18ClFN2O3S
Molecular Weight: 408.9 g/mol

4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

CAS No.:

Cat. No.: VC16740106

Molecular Formula: C19H18ClFN2O3S

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide -

Specification

Molecular Formula C19H18ClFN2O3S
Molecular Weight 408.9 g/mol
IUPAC Name 4-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C19H18ClFN2O3S/c20-17-11-14(3-7-18(17)21)19-8-4-15(26-19)12-23-10-9-13-1-5-16(6-2-13)27(22,24)25/h1-8,11,23H,9-10,12H2,(H2,22,24,25)
Standard InChI Key XUXCUJYBPNTDDZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide, reflects its hybrid structure:

  • A 3-chloro-4-fluorophenyl group attached to a furan-2-yl ring.

  • An ethylamino chain connecting the furan-phenyl system to a benzenesulfonamide group.

The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (sulfonamide) substituents creates a polarized electronic profile, influencing solubility and reactivity.

Table 1: Fundamental Chemical Data

PropertyValue
Molecular FormulaC₁₉H₁₈ClFN₂O₃S
Molecular Weight408.9 g/mol
Canonical SMILESC1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)S(=O)(=O)N
InChI KeyXUXCUJYBPNTDDZ-UHFFFAOYSA-N
PubChem CID4724578

Synthesis and Characterization

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH₂ (δ 5.5–6.5 ppm), and ethylenic CH₂ groups (δ 2.5–3.5 ppm).

  • Mass Spectrometry: ESI-MS would show a predominant [M+H]⁺ ion at m/z 409.9, consistent with its molecular weight.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted low solubility (<1 mg/mL) due to the hydrophobic furan-phenyl core.

  • Thermal Stability: Decomposition likely occurs above 250°C, inferred from analogous sulfonamides.

  • pH Sensitivity: The sulfonamide group (pKa ~10) may protonate under acidic conditions, altering solubility.

Table 2: Calculated Physicochemical Parameters

ParameterValue
LogP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Pharmacological and Biological Data

In Vitro Activity

Hypothetical targets based on structural analogs:

  • IC₅₀ for Carbonic Anhydrase IX: ~50 nM (predicted).

  • Antiproliferative Activity: Potential EC₅₀ of 1–10 μM in p53-positive cancer cell lines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator